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molecular formula C8H7Cl2NO B1584585 2',5'-Dichloroacetanilide CAS No. 2621-62-7

2',5'-Dichloroacetanilide

Cat. No. B1584585
M. Wt: 204.05 g/mol
InChI Key: ICZFWTSENFTULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04339618

Procedure details

A 2.5 liter flask is charged with 550 g of petroleum distillate (boiling range: 110°-140° C.). With stirring, 162.0 g of 100% 2,5-dichloroaniline are then added and the mixture is warmed to 45° C., whereupon a solution forms. The 108 g of 100% acetic anhydride are added dropwise in the course of about 15 minutes and the temperature is allowed to rise to 65° C. After the reaction mixture has been stirred for 15 minutes at 65° C., the addition of 1265 g of 98% sulfuric acid is commenced, while ensuring that the temperature does not rise substantially above 70°-75° C. After addition of about 20-25% of the sulfuric acid, the precipitated acetanilide starts to dissolve. Hardly any further exothermic reaction ensues when the remainder of the sulfuric acid is added, and the temperature falls to about 60° C. The temperature of the 2-phase mixture is brought to 20°-25° C. by further cooling, and the feed of 128.2 g of 50.2% nitrating acid is commenced immediately at a temperature not higher than 25° C. The addition is complete after about 50 minutes and the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
1265 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrating acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
petroleum
Quantity
550 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11].S(=O)(=O)(O)O.C(NC1C=CC=CC=1)(=O)C>>[CH3:11][C:10]([NH:4][C:3]1[CH:5]=[C:6]([Cl:9])[CH:7]=[CH:8][C:2]=1[Cl:1])=[O:12]

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1265 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
nitrating acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
petroleum
Quantity
550 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 65° C
STIRRING
Type
STIRRING
Details
After the reaction mixture has been stirred for 15 minutes at 65° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
does not rise substantially above 70°-75° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
Hardly any further exothermic reaction
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
falls to about 60° C
CUSTOM
Type
CUSTOM
Details
is brought to 20°-25° C. by further cooling
CUSTOM
Type
CUSTOM
Details
is commenced immediately at a temperature not higher than 25° C
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.
Duration
20 min

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
CC(=O)NC1=C(C=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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